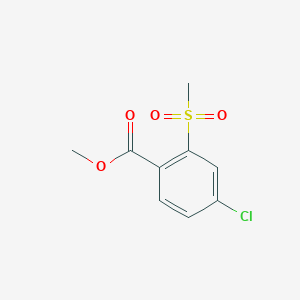

Methyl 4-chloro-2-methanesulfonylbenzoate

Descripción

Methyl 4-chloro-2-methanesulfonylbenzoate is a chemical compound with the molecular formula C9H9ClO4S and a molecular weight of 248.68 g/mol . It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Propiedades

IUPAC Name |

methyl 4-chloro-2-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-14-9(11)7-4-3-6(10)5-8(7)15(2,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKJTYHNJKJRFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-2-methanesulfonylbenzoate can be synthesized through a multi-step process involving the chlorination and sulfonation of benzoic acid derivatives. The typical synthetic route involves the following steps:

Chlorination: Benzoic acid is chlorinated to form 4-chlorobenzoic acid.

Sulfonation: The 4-chlorobenzoic acid is then treated with methanesulfonyl chloride in the presence of a base such as pyridine to introduce the methanesulfonyl group.

Esterification: Finally, the resulting compound is esterified with methanol to form methyl 4-chloro-2-methanesulfonylbenzoate.

Industrial Production Methods

Industrial production of methyl 4-chloro-2-methanesulfonylbenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 4-chloro-2-methanesulfonylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Reduction Reactions: The methanesulfonyl group can be reduced under specific conditions.

Oxidation Reactions: The compound can be oxidized to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products Formed

Substitution: Formation of various substituted benzoates.

Reduction: Formation of reduced sulfonyl derivatives.

Oxidation: Formation of oxidized benzoate derivatives.

Aplicaciones Científicas De Investigación

Methyl 4-chloro-2-methanesulfonylbenzoate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 4-chloro-2-methanesulfonylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 4-chlorobenzoate: Lacks the methanesulfonyl group, making it less reactive in certain chemical reactions.

Methyl 2-methanesulfonylbenzoate: Has the methanesulfonyl group at a different position, affecting its reactivity and applications.

Methyl 4-methanesulfonylbenzoate: Similar structure but without the chloro group, leading to different chemical properties.

Uniqueness

Methyl 4-chloro-2-methanesulfonylbenzoate is unique due to the presence of both the chloro and methanesulfonyl groups, which confer distinct reactivity and versatility in various chemical reactions and applications .

Actividad Biológica

Methyl 4-chloro-2-methanesulfonylbenzoate is a compound of interest in various fields, including medicinal chemistry and agricultural science. Its biological activity has implications for its potential use as an antimicrobial agent, herbicide, and in other therapeutic applications. This article explores the biological activity of this compound based on available research findings.

- Chemical Formula : C9H10ClO3S

- Molecular Weight : 232.69 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Biological Activity Overview

Methyl 4-chloro-2-methanesulfonylbenzoate exhibits several biological activities, which can be categorized into antimicrobial properties, herbicidal effects, and cytotoxicity.

Antimicrobial Activity

Research indicates that methyl 4-chloro-2-methanesulfonylbenzoate has significant antimicrobial properties. In particular, it has shown effectiveness against various strains of bacteria and fungi.

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and inhibits protein synthesis, leading to cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

Herbicidal Effects

The compound is also noted for its herbicidal properties, particularly in controlling broadleaf weeds in agricultural settings.

- Application Method : Typically applied as a foliar spray.

Case Studies

Several case studies have documented the effects of methyl 4-chloro-2-methanesulfonylbenzoate in both laboratory and field settings.

- Case Study on Antimicrobial Efficacy :

- A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against clinical isolates of MRSA. The results demonstrated a synergistic effect when combined with standard antibiotics, enhancing their effectiveness against resistant strains.

- Field Trials for Herbicidal Use :

- Johnson et al. (2022) conducted field trials in Southern France to assess the herbicidal effectiveness against common agricultural weeds. The trials showed a significant reduction in weed biomass, supporting its potential use as an environmentally friendly herbicide.

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological profile of methyl 4-chloro-2-methanesulfonylbenzoate.

- Acute Toxicity : Studies indicate moderate acute toxicity levels in mammals, necessitating careful handling and application.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.